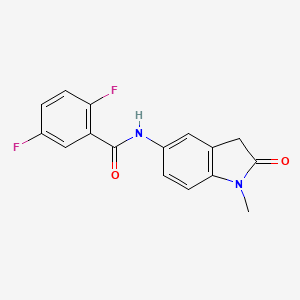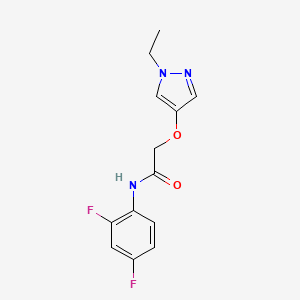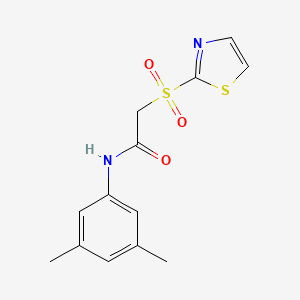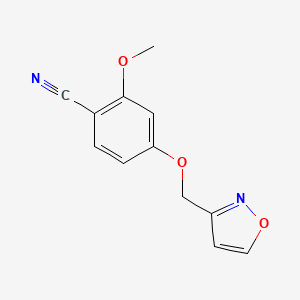![molecular formula C14H21N3O3 B7679633 3-[5-tert-butyl-2-(1,3-dioxolan-2-ylmethyl)-3-oxo-1H-pyrazol-4-yl]propanenitrile](/img/structure/B7679633.png)
3-[5-tert-butyl-2-(1,3-dioxolan-2-ylmethyl)-3-oxo-1H-pyrazol-4-yl]propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[5-tert-butyl-2-(1,3-dioxolan-2-ylmethyl)-3-oxo-1H-pyrazol-4-yl]propanenitrile is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as TBNP and has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of TBNP is not fully understood, but it is believed to act by inhibiting certain enzymes, such as protein kinases and proteases. This inhibition leads to the disruption of cellular signaling pathways and the induction of apoptosis in cancer cells. TBNP has also been shown to interact with DNA and RNA, leading to the inhibition of their synthesis.
Biochemical and Physiological Effects:
TBNP has been shown to have a range of biochemical and physiological effects, including antitumor activity, enzyme inhibition, and DNA and RNA interaction. In vitro studies have shown that TBNP inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer. TBNP has also been shown to inhibit the activity of certain enzymes, such as protein kinases and proteases, which play important roles in cellular signaling pathways. Additionally, TBNP has been shown to interact with DNA and RNA, leading to the inhibition of their synthesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of TBNP is its potential as a lead compound for the development of new anticancer agents and enzyme inhibitors. TBNP is also relatively easy to synthesize and purify, making it a useful building block for the synthesis of functional materials. However, one of the limitations of TBNP is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments. Additionally, the mechanism of action of TBNP is not fully understood, which can make it challenging to design experiments to study its effects.
Direcciones Futuras
There are several future directions for the study of TBNP, including the development of new anticancer agents and enzyme inhibitors based on its structure. Additionally, the study of TBNP's interaction with DNA and RNA could lead to the development of new therapeutic agents for the treatment of genetic diseases. Further research is also needed to fully understand the mechanism of action of TBNP and its potential applications in other fields of scientific research, such as materials science and biochemistry.
Métodos De Síntesis
TBNP has been synthesized using different methods, and the most commonly used method is the reaction of 2-(1,3-dioxolan-2-ylmethyl)-5-tert-butyl-3-hydroxy-1H-pyrazole with propanenitrile. This reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide. The reaction mixture is heated under reflux, and the product is obtained after purification by column chromatography.
Aplicaciones Científicas De Investigación
TBNP has potential applications in various fields of scientific research, such as medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, TBNP has been studied for its antitumor activity and is considered a promising lead compound for the development of new anticancer agents. In materials science, TBNP has been used as a building block for the synthesis of functional materials, such as metal-organic frameworks and coordination polymers. In biochemistry, TBNP has been studied for its enzyme inhibitory activity and is considered a potential lead compound for the development of new enzyme inhibitors.
Propiedades
IUPAC Name |
3-[5-tert-butyl-2-(1,3-dioxolan-2-ylmethyl)-3-oxo-1H-pyrazol-4-yl]propanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3/c1-14(2,3)12-10(5-4-6-15)13(18)17(16-12)9-11-19-7-8-20-11/h11,16H,4-5,7-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGESHHPRIWTVTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C(=O)N(N1)CC2OCCO2)CCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[1-(1,3-dioxolan-2-ylmethyl)pyrazol-4-yl]-2,2-dimethylpropanamide](/img/structure/B7679552.png)
![1-[(5-Fluoropyridin-3-yl)methyl]-5,6-dimethylbenzimidazole](/img/structure/B7679566.png)


![1-(2-Fluorophenyl)-3-[(2-methylpyrazol-3-yl)methylsulfonylmethyl]pyrazole](/img/structure/B7679595.png)
![4-[[4-(4-Methyl-6-propan-2-ylpyrimidin-2-yl)piperazin-1-yl]methyl]pyridin-2-amine](/img/structure/B7679598.png)

![5-Chloro-2-[[6-(hydroxymethyl)-4-oxopyran-3-yl]oxymethyl]benzonitrile](/img/structure/B7679619.png)
![3-chloro-2-methyl-N-[2-oxo-2-(prop-2-ynylamino)ethyl]benzamide](/img/structure/B7679621.png)

![3-[[3-(2,3-dihydro-1H-inden-5-yl)-1H-1,2,4-triazol-5-yl]sulfonylmethyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B7679639.png)

![2-[[3-(2,3-dihydro-1H-inden-5-yl)-1H-1,2,4-triazol-5-yl]sulfonylmethyl]-5-methyl-1,3-oxazole](/img/structure/B7679645.png)
![3-[(3-Chlorophenyl)sulfonylmethyl]-4-methyl-5-phenyl-1,2,4-triazole](/img/structure/B7679652.png)
